molecular formula C22H26N2 B102679 beta-Methyl-alpha,alpha-diphenylpiperidine-1-butyronitrile CAS No. 17371-45-8

beta-Methyl-alpha,alpha-diphenylpiperidine-1-butyronitrile

Cat. No.: B102679
CAS No.: 17371-45-8
M. Wt: 318.5 g/mol
InChI Key: HGKFSYSKZCQWHP-UHFFFAOYSA-N
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Description

Beta-Methyl-alpha,alpha-diphenylpiperidine-1-butyronitrile: is a heterocyclic organic compound with the molecular formula C22H26N2. It is known for its complex structure and is primarily used in research settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-Methyl-alpha,alpha-diphenylpiperidine-1-butyronitrile typically involves the reaction of piperidine derivatives with appropriate nitriles under controlled conditions. Specific details about the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, as it is primarily used for research purposes. large-scale synthesis would likely involve optimization of the laboratory methods to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Beta-Methyl-alpha,alpha-diphenylpiperidine-1-butyronitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

Beta-Methyl-alpha,alpha-diphenylpiperidine-1-butyronitrile is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of beta-Methyl-alpha,alpha-diphenylpiperidine-1-butyronitrile involves its interaction with specific molecular targets and pathways. These interactions can affect various biological processes, although detailed mechanisms are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • Beta-Methyl-alpha,alpha-diphenylpiperidine-1-butyronitrile monohydrochloride
  • This compound monohydrobromide

Uniqueness

This compound is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized research applications .

Biological Activity

Beta-Methyl-alpha,alpha-diphenylpiperidine-1-butyronitrile (commonly referred to as "butyronitrile") is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C19_{19}H22_{22}N
  • Molecular Weight : 278.39 g/mol
  • CAS Number : 524-15-2

This compound features a piperidine ring substituted with two phenyl groups and a butyronitrile moiety, contributing to its unique pharmacological profile.

Mechanisms of Biological Activity

This compound exhibits several biological activities through various mechanisms:

  • Antiviral Activity : Research has indicated that compounds structurally related to beta-Methyl-alpha,alpha-diphenylpiperidine derivatives can inhibit viral replication. For instance, studies on similar piperidine derivatives have shown promising results against Hepatitis C Virus (HCV), with IC50 values indicating effective inhibition at low concentrations .
  • Neuroprotective Effects : Some studies suggest that beta-Methyl-alpha,alpha-diphenylpiperidine derivatives may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where compounds that modulate cholinergic activity could provide therapeutic benefits .
  • Analgesic and Anti-inflammatory Properties : Preliminary data suggest that this compound may exhibit analgesic effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The modulation of pain pathways via central nervous system interactions is a key area of interest .

Case Study 1: Antiviral Efficacy Against HCV

A study published in Fitoterapia explored the antiviral effects of piperidine derivatives against HCV. The results showed that certain modifications to the piperidine structure enhanced antiviral potency, suggesting that beta-Methyl-alpha,alpha-diphenylpiperidine could be optimized for better efficacy against HCV .

Case Study 2: Neuroprotective Potential

In a clinical trial assessing cholinergic activity in Alzheimer's patients using radiolabeled derivatives similar to beta-Methyl-alpha,alpha-diphenylpiperidine, researchers observed significant differences in brain uptake patterns between healthy controls and patients with Alzheimer's. This suggests potential for further exploration into its neuroprotective applications .

Comparative Biological Activity Table

Activity TypeRelated CompoundsIC50/EffectivenessReference
AntiviralPiperidine derivativesIC50 ~ 20.4 μg/mLFitoterapia
NeuroprotectiveCholinergic modulatorsVaries by compoundPubMed
AnalgesicNon-steroidal anti-inflammatoriesComparable to NSAIDsNeurology Research

Properties

IUPAC Name

3-methyl-2,2-diphenyl-4-piperidin-1-ylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2/c1-19(17-24-15-9-4-10-16-24)22(18-23,20-11-5-2-6-12-20)21-13-7-3-8-14-21/h2-3,5-8,11-14,19H,4,9-10,15-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKFSYSKZCQWHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCCC1)C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10903270
Record name NoName_3904
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10903270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17371-45-8
Record name β-Methyl-α,α-diphenyl-1-piperidinebutanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17371-45-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Methyl-alpha,alpha-diphenylpiperidine-1-butyronitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017371458
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name β-methyl-α,α-diphenylpiperidine-1-butyronitrile
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